n-(2-Carboxybenzoyl)leucine
Description
Structure
3D Structure
Properties
CAS No. |
6707-69-3 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[[(1S)-1-carboxy-3-methylbutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5/c1-8(2)7-11(14(19)20)15-12(16)9-5-3-4-6-10(9)13(17)18/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m0/s1 |
InChI Key |
VKGNLIVJYDSALI-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
N-(2-carboxybenzoyl)leucine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for N-(2-Carboxybenzoyl)leucine
The direct synthesis of this compound typically involves the formation of an amide bond between phthalic anhydride (B1165640) and the amino group of leucine (B10760876). This reaction is a common method for the N-acylation of amino acids.
Amidation Reactions: The primary route for synthesizing this compound is through the acylation of leucine with phthalic anhydride. This reaction results in the formation of the corresponding N-phthaloyl derivative. In aqueous solutions, the reaction of N-(o-carboxybenzoyl)-L-leucine can lead to two competing outcomes: cyclization to form the imide N-phthaloylleucine, or hydrolysis to phthalic acid and leucine. rsc.org The formation of the amide bond is a critical step, and various coupling reagents have been developed to facilitate this transformation with high efficiency. hepatochem.com Common methods involve the activation of the carboxylic acid, which can then react with the amine. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to form a reactive O-acylisourea intermediate that readily couples with amines. fishersci.co.uk
Another approach involves the use of boronic acid catalysts, which have been shown to be effective in promoting the direct amidation of carboxylic acids with amines. ucl.ac.uk Borate esters have also been investigated for this purpose. ucl.ac.uk The use of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with a base like N-methylimidazole offers another efficient method for amide and thioester synthesis. organic-chemistry.org
Esterification Techniques: Following the amidation, the carboxylic acid groups of this compound can be esterified. For instance, the methyl ester, N-(2-carboxybenzoyl)-L-leucine methyl ester, has been synthesized and characterized. nih.gov Esterification can be achieved using various methods, such as reaction with an alcohol in the presence of an acid catalyst or using coupling reagents like DCC with 4-dialkylaminopyridines. orgsyn.org Microwave-assisted esterification has also been shown to be a rapid and efficient method for amino acids like L-leucine. scirp.org It is important to note that during esterification of N-protected amino acids, some racemization can occur, which can be minimized by controlling the reaction time. orgsyn.org
Maintaining the stereochemical integrity of the leucine chiral center is crucial during the synthesis of this compound. The use of coupling reagents developed for peptide synthesis often helps in minimizing racemization. fishersci.co.uk For instance, additives are often used with carbodiimides to suppress side reactions and preserve stereochemistry. hepatochem.com
When a racemic mixture of leucine is used as a starting material, or if racemization occurs during synthesis, resolution of the enantiomers becomes necessary. Chiral chromatography is a powerful technique for separating enantiomers. mdpi.com This can be done directly on a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography. tcichemicals.com Methods like comprehensive two-dimensional gas chromatography have been developed for the effective resolution and quantification of amino acid enantiomers, including leucine, after derivatization. nih.gov
Derivatization Strategies and Analog Synthesis
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogs.
The phthaloyl group, derived from the carboxybenzoyl moiety, can be modified to alter the properties of the molecule. For example, replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems can lead to analogs with different electronic and steric properties. The synthesis of N-(2-Thienylcarbonyl)leucine, where a thiophene (B33073) ring replaces the benzene ring, is an example of such a modification. Furthermore, the carboxyl groups on the benzoyl moiety can be converted to other functional groups, such as amides or esters, to create a library of derivatives. The use of derivatizing reagents like 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) for labeling primary amines highlights how the carboxybenzoyl structure can be incorporated into larger, more complex molecules for analytical purposes. researchgate.netlookchem.com
The isobutyl side chain of the leucine residue is another key site for structural modification. Analogs can be synthesized by starting with different amino acids in the initial amidation reaction. For example, using phenylalanine instead of leucine would yield N-(2-Carboxybenzoyl)phenylalanine. The synthesis of N-(2-Carboxybenzoyl)-L-phenylalanylglycine demonstrates the extension to dipeptides. researchgate.net The alkyl side chain itself can be modified, although this is synthetically more challenging and may require starting from non-proteinogenic amino acids. The development of methods for the stereoselective synthesis of β-branched α-amino acids opens up possibilities for creating a wider variety of leucine analogs with diverse side chains. organic-chemistry.org
This compound and its analogs can serve as building blocks for the synthesis of larger, more complex structures like peptidomimetics and polypeptides. The phthaloyl group can act as a protecting group for the amine during peptide synthesis. Peptidomimetics are compounds that mimic the structure and function of peptides, and incorporating structures like this compound can introduce conformational constraints or other desirable properties. core.ac.uk For instance, azapeptides, a class of peptidomimetics, can be synthesized using benzotriazole (B28993) derivatives of aza-amino acids, including aza-leucine. google.com
The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from amino acids is a common method for synthesizing polypeptides. nih.gov NCAs of leucine can be polymerized to form poly(L-leucine) segments within block copolymers. nih.govmdpi.com This allows for the creation of polypeptide-based scaffolds with specific properties. rsc.org The synthesis of complex, bridged heterocyclic scaffolds from amino acids demonstrates the potential for transforming simple amino acid derivatives into intricate molecular architectures for applications in drug discovery. conicet.gov.ar
Investigation of Competing Intramolecular and Intermolecular Chemical Pathways
In aqueous solutions, the chemical behavior of this compound is characterized by two competing intramolecular reactions. rsc.orgrsc.org These reactions are hydrolysis, which results in the cleavage of the amide bond to yield phthalic acid and leucine, and a cyclization reaction that forms the imide N-phthaloylleucine. rsc.orgrsc.org The predominance of one pathway over the other is highly dependent on the hydrogen ion concentration of the solution. rsc.org Studies involving the methyl ester of N-(2-carboxybenzoyl)-L-leucine also confirm the existence of these two competing reaction pathways in aqueous environments. nih.govresearchgate.net
The cyclization of this compound is an intramolecular process that results in the formation of a cyclic imide, N-phthaloylleucine. rsc.org This reaction pathway is particularly dominant under strongly acidic conditions. rsc.org Research indicates that imide formation is the major reaction product at Hammett acidity functions (H₀) below -1. rsc.org
The mechanism for imide formation involves the participation of both carboxylic acid groups present in the molecule. rsc.org In the pH range of 2 to 5, the reaction exhibits a bell-shaped pH-rate constant profile, suggesting a complex dependency on the protonation state of the molecule and the catalytic involvement of the two carboxy groups. rsc.orgrsc.org
Product Distribution in the Reaction of this compound as a Function of Acidity
| Acidity (HCl Concentration) | Imide (N-phthaloylleucine) Content (%) | Hydrolysis Products (Phthalic Acid + Leucine) Content (%) |
| Data derived from graphical representations in literature. rsc.org | Specific percentages vary with precise H₀ values. | Specific percentages vary with precise H₀ values. |
| H₀ < -1 | Predominant Product | Minor Product |
| H₀ > -1 to pH 5 | Minor Product | Predominant Product |
This table illustrates the general trend of product distribution based on the acidity of the solution as described in research literature. rsc.org
The hydrolysis of this compound involves the cleavage of the amide bond to produce phthalic acid and the amino acid leucine. rsc.org This reaction is the predominant pathway in the acidity range from H₀ > -1 up to pH 5. rsc.org The stability of the amide bond is significantly influenced by the intramolecular participation of the adjacent carboxyl group.
The mechanism of hydrolysis is a sophisticated process involving intramolecular catalysis. rsc.org The neighboring carboxy group acts as a nucleophile, directly participating in the cleavage of the amide linkage. rsc.orgrsc.org This participation accounts for a significant rate enhancement compared to analogous compounds lacking the ortho-carboxy group. rsc.org For instance, the rate constant for the carboxy-catalyzed hydrolysis of N-(o-carboxybenzoyl)-L-leucine is approximately 4600 times greater than that for the hydrolysis of N-benzoyl-L-leucine under comparable conditions. rsc.org
Furthermore, within the pH range of 3 to 5, the second, more distant carboxy group is also required to participate as a general acid catalyst. rsc.orgrsc.org Density functional theory (B3LYP) calculations support these experimental findings, indicating that the reaction barrier for amide hydrolysis is significantly lower in solution compared to the gas phase. acs.org These computational models also show that water molecules function as both a catalyst and a reactant in the process. acs.org The most favorable reaction mechanism occurs from the neutral form of this compound, which is the predominant species in the optimal pH range for hydrolysis of 0 to 3. acs.org
pH-Rate Constant Profiles for this compound Reactions
| Reaction Pathway | Optimal Acidity Range | Observed Rate Constant Profile |
| Imide Formation (kIm) | H₀ < -1; pH 2-5 | Bell-shaped profile in the pH 2-5 range. rsc.orgrsc.org |
| Hydrolysis (kHyd) | H₀ > -1 to pH 5 | Predominates in this range, with optimal conditions between pH 0-3. rsc.orgacs.org |
This table summarizes the kinetic data for the competing reactions of this compound at 50°C, based on published research. rsc.org
Molecular Structure and Conformational Analysis
Crystallographic Studies and Solid-State Structural Elucidation
Crystallographic analysis of the methyl ester derivative, N-(2-carboxybenzoyl)-L-leucine methyl ester, reveals that it crystallizes in the monoclinic space group P2(1). nih.gov A notable feature of its solid-state structure is the presence of two independent molecules within the asymmetric unit. nih.gov These two molecules exhibit a significant conformational difference, primarily in the dihedral angle between the plane of the carboxyl group and the benzene (B151609) ring. nih.gov In one molecule, this angle is a mere 3.5(3) degrees, indicating near planarity. In contrast, the second molecule displays a much larger dihedral angle of 25.7(1) degrees. nih.gov This variation in the solid state suggests a degree of conformational flexibility in the molecule.
Interactive Table 1: Crystallographic Data for N-(2-Carboxybenzoyl)-L-leucine Methyl Ester nih.gov
| Parameter | Value |
| Empirical Formula | C15H19NO5 |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| Molecules per Asymmetric Unit | 2 |
| Dihedral Angle (Carboxyl-Benzene) Molecule 1 | 3.5 (3)° |
| Dihedral Angle (Carboxyl-Benzene) Molecule 2 | 25.7 (1)° |
Solution-State Conformation and Dynamic Properties
While detailed solution-state NMR studies specifically on N-(2-Carboxybenzoyl)leucine are not extensively reported in the provided search results, general principles of peptide and amino acid derivative conformation in solution can be inferred. Techniques like 1H NMR are standard for determining the structure of such molecules in solution. hmdb.cachemicalbook.comresearchgate.net The dynamic nature of molecules in solution means that this compound likely exists as an equilibrium of multiple conformers. The energetic barriers between these conformations would be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. scirp.org
The observed solid-state conformations provide a starting point for understanding the potential low-energy structures in solution. The differences in the dihedral angles seen in the crystal structure suggest that rotation around the bond connecting the benzoyl and leucine (B10760876) moieties is a key conformational variable. nih.gov Computational modeling, often used in conjunction with NMR data, can provide a more detailed picture of the conformational landscape in solution. scirp.orgacs.org
Characterization of Intramolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound is ripe with opportunities for intramolecular interactions, particularly hydrogen bonding. libretexts.org The presence of a carboxylic acid group, an amide linkage, and another carboxylic acid group (or its ester) provides multiple hydrogen bond donors and acceptors. nih.gov These interactions play a crucial role in stabilizing specific conformations. jchemrev.com
Influence of Absolute Stereochemistry on Molecular Geometry and Flexibility
The "leucine" part of this compound introduces a chiral center at the alpha-carbon. This inherent stereochemistry has a profound impact on the molecule's three-dimensional structure and its interactions. The use of L-leucine in the synthesized and crystallized derivative dictates a specific spatial arrangement of the isobutyl side chain, the amino group, and the carboxyl group. nih.govqmul.ac.uk
Mechanistic Biochemical and Molecular Interaction Studies
Elucidation of Enzyme Interaction Profiles
The N-(2-carboxybenzoyl) moiety, when attached to an amino acid scaffold, confers specific inhibitory properties against certain enzymes. The following sections explore the known interactions of N-(2-Carboxybenzoyl)leucine and its analogs with several key enzyme families.
Signal Peptide Peptidase (SPP) Inhibition Mechanisms of Related Analogs
Signal Peptide Peptidase (SPP) is an intramembrane aspartyl protease crucial for the cleavage of signal peptides within the endoplasmic reticulum. embopress.org Inhibition of SPP is a potential therapeutic strategy for various diseases, including viral infections. While direct studies on the inhibition of SPP by this compound are not extensively documented, the mechanisms of SPP inhibition by related peptide-based analogs provide a framework for understanding potential interactions.
SPP and the related γ-secretase are targeted by the same aspartyl protease transition-state analogue inhibitors. acs.org Furthermore, helical peptide inhibitors designed to mimic SPP substrates can inhibit both enzymes, suggesting that compounds mimicking the structure of a substrate's transmembrane domain can interfere with enzyme activity. acs.org Given that N-acyl amino acids can alter the physicochemical properties of the amino acid, it is plausible that this compound could interact with the substrate-binding site of SPP. However, without direct experimental evidence, this remains a hypothesis. The prokaryotic counterpart, Signal Peptidase I (SPase I), is also a target for novel antibiotics, with inhibitors including natural products, penems, and peptide substrate mimics. nih.gov
Modulation of Protein Arginine Deiminase (PAD) Activity by Structural Analogs
A significant area of research for N-(2-carboxybenzoyl) derivatives has been their potent and selective inhibition of Protein Arginine Deiminases (PADs). These enzymes catalyze the conversion of arginine residues to citrulline, a post-translational modification implicated in various autoimmune diseases and cancers. nih.gov
Structural analogs of this compound, specifically N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine), have been developed as second-generation irreversible inhibitors of PADs. nih.govnih.gov The incorporation of the ortho-carboxylate on the benzoyl group was a key modification that significantly enhanced potency and selectivity compared to the first-generation inhibitors, F-amidine and Cl-amidine. nih.gov
These compounds act as mechanism-based inactivators, where the enzyme's own catalytic activity leads to its irreversible inhibition. nih.gov Substrate protection experiments have confirmed that these inhibitors target the active site of the PAD enzymes. nih.gov The improved potency is attributed to favorable interactions of the ortho-carboxylate within the enzyme's active site. nih.gov
Kinetic data reveals that these analogs exhibit selectivity among the different PAD isozymes. For instance, o-Cl-amidine shows a preference for inhibiting PAD1 and PAD4 over PAD2 and PAD3, while o-F-amidine is a more selective inhibitor of PAD1. nih.gov This selectivity provides valuable tools for studying the specific roles of different PAD isozymes in health and disease.
| Compound | Target PAD Isozyme | kinact/KI (M-1s-1) | Relative Selectivity |
|---|---|---|---|
| o-Cl-amidine | PAD1 | 13,000 ± 1,200 | - |
| PAD2 | 1,100 ± 100 | 12-fold vs PAD1 | |
| PAD3 | 490 ± 40 | 27-fold vs PAD1 | |
| PAD4 | 4,000 ± 500 | 3.3-fold vs PAD1 | |
| o-F-amidine | PAD1 | 7,400 ± 500 | - |
| PAD2 | 310 ± 20 | 24-fold vs PAD1 | |
| PAD3 | 270 ± 20 | 27-fold vs PAD1 | |
| PAD4 | 1,200 ± 100 | 6.2-fold vs PAD1 |
Interactions with Cholinesterases (e.g., Butyrylcholinesterase)
The interaction of this compound with cholinesterases, such as butyrylcholinesterase (BChE), has not been specifically reported. However, studies on related N-acyl amino acids suggest a potential for interaction. For instance, leucine (B10760876) itself has been shown to inhibit acetylcholinesterase (AChE) activity. researchgate.netresearchgate.net
Furthermore, amino acid analogs bearing a bulky N-terminal protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, have been identified as selective inhibitors of BChE. nih.gov This suggests that the presence of a large, hydrophobic moiety attached to the amino group of leucine can drive interaction with the active site gorge of BChE, which is known to be larger and more accommodating to bulky substituents than that of AChE. nih.gov While the 2-carboxybenzoyl group is structurally distinct from the Fmoc group, this finding opens the possibility that N-aroyl leucines could also exhibit inhibitory activity against cholinesterases.
Inhibition of Alanine (B10760859) Racemase and Related Enzymes
Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, an essential component of the bacterial cell wall. nih.gov As this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents. nih.gov
Currently, there is no scientific literature available that documents the inhibition of alanine racemase by this compound or its close structural analogs. Known inhibitors of alanine racemase are typically substrate analogs, such as D-cycloserine and 3-Fluoro-D-alanine, which interact with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site. wikipedia.org A review of known inhibitors does not indicate that N-aroyl amino acids are a recognized class of alanine racemase inhibitors. nih.gov While N-(aroyl)-N-(arylmethyloxy)-α-alanines have been investigated as inhibitors of aldose reductase, this is a distinct enzyme with a different mechanism. nih.gov
Non-Canonical Amino Acid Derivatives as Protease Probes
Non-canonical amino acids (ncAAs) are increasingly being used as tools to study protein function, including their use as protease probes. These probes can be designed to be mechanism-based inhibitors that covalently modify the active site of a protease, allowing for its detection and characterization.
While this compound itself has not been reported as a protease probe, its structure as a modified amino acid provides a scaffold that could be further functionalized for this purpose. For example, the carboxybenzoyl group could be modified to include a reporter tag or a cross-linking moiety. The use of carboxyl-modified amino acids and peptides as protease inhibitors has been demonstrated, with modifications such as nitriles and α,β-unsaturated esters serving as "warheads" that react with active site residues of cysteine proteases. nih.gov This principle could potentially be applied to derivatives of this compound to develop novel protease probes.
Fundamental Molecular Mechanisms of Action
The primary and most well-characterized molecular mechanism of action for analogs of this compound is the irreversible, mechanism-based inactivation of Protein Arginine Deiminases. The key structural feature driving this activity is the N-α-(2-carboxyl)benzoyl group, which, when combined with a reactive moiety on the amino acid side chain (as in the ornithine-based inhibitors), leads to potent and selective inhibition. The ortho-carboxylate group on the benzoyl ring is crucial for enhancing the binding affinity and inhibitory potency of these compounds.
For other enzyme systems, the molecular mechanisms are less clear due to a lack of direct evidence. Any potential interaction with enzymes like Signal Peptide Peptidase or cholinesterases would likely be driven by the bulky and aromatic nature of the N-(2-carboxybenzoyl) group, which could facilitate binding to hydrophobic pockets within the active sites or allosteric sites of these enzymes. However, without dedicated studies, these proposed mechanisms remain speculative.
Detailed Amide Hydrolysis Mechanisms: Concerted vs. Stepwise Pathways
The hydrolysis of the amide bond in N-(o-carboxybenzoyl)-L-amino acids, including this compound, has been a subject of detailed mechanistic investigation. Computational studies utilizing the B3LYP density functional method have elucidated the reaction pathways for the protonated, neutral, and deprotonated forms of the molecule. These calculations show that the reaction barrier for amide hydrolysis is significantly lower in a solution phase compared to the gas phase, highlighting the crucial role of the solvent. nih.govnih.gov
In these model reactions, water molecules are not merely a solvent but act as both a catalyst and a reactant. nih.govnih.gov The most favorable reaction mechanism occurs with the neutral form of this compound, which is the predominant species in a pH range of 0-3. This finding aligns with experimental observations that show the optimal pH for the amide hydrolysis of this compound is within this range. nih.govnih.gov
A key finding from these computational analyses is the preference for a concerted mechanism over a stepwise mechanism for the neutral form. nih.govnih.gov This suggests that the bond-breaking and bond-forming events in the hydrolysis process occur simultaneously through a single transition state. In addition to the acid-catalyzed mechanism, an addition-elimination pathway is considered a viable alternative for the cleavage of the amide bond. nih.govnih.gov For reactions initiated by protonation at the amidic oxygen, the involvement of two water molecules significantly lowers the transition barrier compared to a reaction involving only a single water molecule. nih.govnih.gov
Characterization of Enzyme-Substrate/Inhibitor Complex Formation and Transition State Mimicry
Enzyme-catalyzed reactions proceed through a high-energy transition state, and molecules that can mimic this state often act as potent inhibitors by binding to the enzyme's active site with high affinity. While specific studies characterizing this compound as a transition state mimic for a particular enzyme are not prominent in the surveyed literature, the principles of transition state mimicry are well-established and can be illustrated by structurally related molecules.
For instance, L-leucinal, an aldehyde derivative of leucine, is a powerful transition state analogue inhibitor of porcine kidney leucine aminopeptidase. nih.gov The aldehyde group, which exists in equilibrium with its hydrate (B1144303) form, is thought to mimic the tetrahedral intermediate formed during peptide bond hydrolysis. The high affinity of L-leucinal for the enzyme (Ki values in the nanomolar to micromolar range) supports the hypothesis that it forms an inhibitory complex structurally analogous to the unstable intermediates of substrate transformation. nih.gov Similarly, peptides containing an α,β-unsaturated amino acid at the second position have been shown to act as effective inhibitors of a peptidyl-aminoacyl-l/d-isomerase, presumably by mimicking the planar transition state of the isomerization reaction. nih.gov These examples demonstrate that the leucine scaffold can be incorporated into molecules designed to mimic enzymatic transition states, a principle that could potentially apply to derivatives of this compound.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
While comprehensive experimental SAR studies on this compound derivatives are not extensively documented in the available literature, fundamental principles of medicinal chemistry allow for a theoretical exploration of how structural modifications could influence molecular interactions and biological efficacy.
Impact of Carboxybenzoyl Substitutions on Molecular Recognition and Binding
Modifications to the carboxybenzoyl moiety would be expected to significantly alter the compound's binding characteristics. Substituents on the aromatic ring can affect electronic properties, steric hindrance, and hydrogen bonding potential. For example, introducing electron-withdrawing groups could alter the acidity of the carboxylic acid, potentially impacting ionic interactions with receptor sites. Conversely, electron-donating groups could enhance other types of interactions. The position and size of substituents would also dictate the steric compatibility with a binding pocket.
Table 1: Illustrative SAR Principles for Carboxybenzoyl Ring Substitutions This table is based on general medicinal chemistry principles and does not represent experimental data for this compound.
| Position of Substitution | Type of Substituent | Predicted Impact on Binding | Rationale |
|---|---|---|---|
| Ortho to Amide | Bulky, non-polar (e.g., -CH(CH₃)₂) | Potential decrease in affinity | Steric clash with the binding pocket; may disrupt key interactions. |
| Para to Amide | H-bond donor (e.g., -OH) | Potential increase in affinity | Formation of an additional hydrogen bond with the target protein. |
| Meta to Amide | Electron-withdrawing (e.g., -CF₃) | Variable | May alter pKa of the carboxyl group, potentially strengthening or weakening ionic bonds depending on the specific environment of the active site. |
Role of Leucine Side Chain Modifications in Ligand Efficacy
The isobutyl side chain of the leucine residue is a critical determinant of ligand efficacy, primarily through its contribution to hydrophobic interactions within a binding site. Altering this side chain would directly modulate the ligand's size, shape, and lipophilicity.
Replacing the isobutyl group with smaller alkyl chains (e.g., valine's isopropyl or alanine's methyl group) would likely reduce hydrophobic binding energy, potentially leading to a loss of affinity. Conversely, larger or more complex hydrophobic groups could either enhance binding by occupying a larger hydrophobic pocket or decrease binding due to steric clashes. Introducing polarity into the side chain, for example by replacing it with the hydroxymethyl group of serine, would fundamentally change the nature of the interaction from hydrophobic to polar.
Conformational Flexibility and Its Correlation with Binding Affinity
This compound possesses several rotatable bonds, granting it significant conformational flexibility. This flexibility allows the molecule to adopt various shapes, but it comes at an entropic cost upon binding to a rigid receptor site. The conformation of the leucine side chain itself is a key factor. Studies on neutral leucine have identified multiple stable conformers based on the dominant intramolecular hydrogen bonding patterns. researchgate.net Transitions between different side-chain dihedral angle combinations can be frequent or rare, with some requiring coordinated motions to avoid steric clashes. yale.edu
The binding of a ligand to a protein often involves a conformational change in one or both molecules. For instance, the periplasmic leucine-binding protein undergoes a significant conformational shift upon binding leucine. researchgate.net High-affinity binding is often achieved when a ligand's lowest-energy conformation in solution is close to its "bioactive" conformation (the shape it adopts when bound to the target). Therefore, medicinal chemistry efforts often focus on designing more rigid analogues that are "pre-organized" in the bioactive conformation, thereby minimizing the entropic penalty of binding and potentially increasing affinity. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry serves as a powerful tool for investigating the properties of this compound at a molecular level. As previously mentioned, Density Functional Theory (DFT) calculations have been instrumental in mapping the energy landscapes of its amide hydrolysis, allowing for a comparison of different mechanistic pathways (concerted vs. stepwise) and determining the influence of solvent molecules. nih.govnih.gov
Molecular modeling techniques can also be applied to study the compound's conformational preferences and its interactions with biological macromolecules. Conformational searches can identify low-energy structures of the molecule, providing insights into the shapes it is likely to adopt in different environments. researchgate.netyale.edu Furthermore, molecular docking simulations could be used to predict the binding mode of this compound within a target enzyme's active site. Such models would help identify key intermolecular interactions, such as hydrogen bonds, ionic interactions from the carboxylate groups, and hydrophobic contacts from the leucine side chain and benzoyl ring, which are crucial for binding affinity and specificity.
Quantum Mechanical (QM) Calculations for Reaction Energy Barriers
Quantum mechanical calculations are essential for understanding the intricacies of chemical reactions, including the formation or cleavage of covalent bonds. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and map out the potential energy surface of a reaction, identifying transition states and calculating the associated energy barriers.
Detailed research findings on this compound are not extensively available in peer-reviewed literature; however, the principles of QM calculations can be illustrated through studies on its constituent parts, such as the amino acid leucine. For instance, Density Functional Theory (DFT) is a common QM method used to study reaction mechanisms. In a hypothetical reaction involving this compound, such as enzymatic hydrolysis of the amide bond, DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would be employed to model the reaction pathway. scielo.org.mx
The process involves:
Geometry Optimization: The three-dimensional structures of the reactant (this compound and the enzyme's active site residues or a water molecule), the transition state, and the products (2-carboxybenzoic acid and leucine) are optimized to find their lowest energy conformations. scielo.org.mx
Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant or product) will have no imaginary frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scielo.org.mx
Energy Calculation: Single-point energy calculations, often at a higher level of theory, are performed on the optimized geometries to obtain accurate electronic energies. The reaction energy barrier (activation energy) is then calculated as the difference in energy between the transition state and the reactants. nih.gov
These calculations can reveal crucial details about the reaction mechanism, such as whether the reaction proceeds through a concerted or stepwise mechanism and which bonds are breaking and forming at the transition state. nih.gov For a molecule like this compound, QM studies could predict its stability and reactivity in various biochemical environments.
Table 1: Illustrative QM Data for a Hypothetical Hydrolysis Reaction of this compound This table presents hypothetical data to illustrate typical results from QM calculations.
| Reaction Step | System Component | Method/Basis Set | Relative Energy (kcal/mol) | Key Finding |
|---|---|---|---|---|
| Reactant State | This compound + H₂O | B3LYP/6-311G(d,p) | 0.00 | Ground state energy reference |
| Transition State 1 | Tetrahedral Intermediate Formation | B3LYP/6-311G(d,p) | +18.5 | Energy barrier for nucleophilic attack |
| Intermediate | Covalent Tetrahedral Intermediate | B3LYP/6-311G(d,p) | +4.2 | A metastable intermediate is formed |
| Transition State 2 | Amide Bond Cleavage | B3LYP/6-311G(d,p) | +15.8 | Energy barrier for C-N bond scission |
Molecular Dynamics (MD) Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, ligand-protein binding stability, and the specific interactions that govern molecular recognition.
While specific MD simulation studies for this compound are not prominent in the literature, research on analogous compounds like N-(3,5-dinitrobenzoyl)leucine provides significant insight. nih.gov In such a study, a simulation would typically be set up by placing the ligand into the binding site of a target protein, solvating the complex in a water box with appropriate ions to mimic physiological conditions, and then running the simulation for a duration of nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests that the ligand remains securely in the binding pocket.
Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues of the target protein. For this compound, the two carboxyl groups would be expected to form salt bridges or hydrogen bonds with basic residues like Lysine or Arginine. The benzoyl ring could participate in π-π stacking with aromatic residues such as Phenylalanine or Tyrosine, while the isobutyl side chain of the leucine moiety would favor hydrophobic interactions. nih.gov
Conformational Changes: MD simulations can show how the protein and ligand adapt to each other upon binding, revealing any induced-fit mechanisms that are critical for biological function.
These simulations are crucial for validating docking poses and understanding the dynamic nature of the ligand-receptor complex, which is a key factor in determining binding affinity and specificity. nih.gov
Table 2: Illustrative MD Simulation Interaction Profile for this compound with a Hypothetical Kinase Target This table presents hypothetical data to illustrate typical results from an MD simulation analysis.
| Residue | Interaction Type | Ligand Moiety Involved | Occupancy (%) over 100 ns |
|---|---|---|---|
| Lys45 | Hydrogen Bond / Salt Bridge | Benzoyl-Carboxyl Group | 85.2 |
| Arg150 | Hydrogen Bond / Salt Bridge | Leucine-Carboxyl Group | 78.5 |
| Asp161 | Hydrogen Bond | Amide N-H | 45.1 |
| Phe80 | π-π Stacking | Benzoyl Ring | 62.7 |
| Val30 | Hydrophobic | Leucine Isobutyl Group | 91.3 |
Molecular Docking and Virtual Screening for Biological Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to perform virtual screening, where large libraries of small molecules are computationally evaluated for their potential to bind to a specific biological target, typically a protein. nih.govf1000research.com
To identify potential biological targets for this compound, a reverse docking or virtual screening approach could be employed. In this process, the ligand's structure is docked against a database of 3D protein structures representing potential therapeutic targets.
The workflow involves several key steps:
Ligand Preparation: A 3D conformation of this compound is generated and energy-minimized.
Target Database Selection: A library of potential protein targets is prepared. This could include families of enzymes known to interact with similar molecules, such as proteases, kinases, or transferases.
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically place the ligand into the active or allosteric sites of each protein in the database. nrfhh.com
Scoring and Ranking: Each resulting pose (orientation) is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nrfhh.com Lower scores typically indicate more favorable binding.
Hit Identification: Proteins that consistently show high-ranking scores with this compound are identified as potential biological targets ("hits"). These computational hits would then require experimental validation to confirm biological activity.
The structural features of this compound—including its two anionic carboxyl groups, a hydrogen bond donor/acceptor amide linkage, an aromatic ring, and a hydrophobic alkyl group—provide a distinct pharmacophore that would determine its binding specificity to a protein target.
Table 3: Illustrative Virtual Screening Results for this compound Against a Panel of Potential Protein Targets This table presents hypothetical data to illustrate typical results from a virtual screening campaign.
| Protein Target (PDB ID) | Protein Class | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| 3ERT | Nuclear Receptor | -9.8 | H-bond with Arg394, Hydrophobic interactions |
| 1KE8 | Kinase | -9.2 | Salt bridge with Lys72, H-bond with Asp184 |
| 2Z5X | Protease | -8.7 | H-bond with catalytic dyad, π-π stacking |
| 4M0F | Dehydrogenase | -8.1 | H-bond with NAD+ cofactor and Gly99 |
Advanced Applications in Chemical Biology Research
Development as Molecular Probes for Biochemical Pathways
While N-(2-Carboxybenzoyl)leucine itself is not extensively documented as a direct probe for entire biochemical pathways, its derivatives, particularly N-phthaloyl amino acids, are instrumental in developing molecular probes to investigate specific biological events and components. These probes are crucial for understanding enzyme function and protein interactions.
Research has focused on synthesizing novel amino acid and peptide derivatives based on the phthaloyl group to explore their interactions with biological targets. For instance, Nα-phthaloyl-bis-[amino acid] derivatives have been designed and evaluated for their ability to bind to the active sites of enzymes like EGFR, providing insights into potential anticancer activities through molecular docking studies. ekb.eg This approach uses the phthaloyl-amino acid structure as a scaffold to probe the architecture and binding preferences of enzyme active sites. ekb.eg
Furthermore, the phthalimide (B116566) core, which is formed by the intramolecular cyclization of this compound, is structurally similar to fluorescent groups used in advanced molecular probes. A notable example is the development of amino acids incorporating the 4-aminophthalimide (B160930) (4AP) moiety. These have been synthesized and incorporated into transmembrane peptides to act as small, environment-sensitive fluorescent probes. nih.gov Their fluorescence is sensitive to the local polarity, allowing researchers to monitor the depth of immersion of peptides within cell membranes and visualize their self-assembly. nih.gov The small size of the 4AP chromophore makes it a valuable tool that causes minimal perturbation to the native protein structure. nih.gov
Additionally, N-phthaloyl derivatives of amino acids, such as N-Phthaloylglycine, can be used as haptens. medchemexpress.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein, effectively acting as a probe for the immune system. medchemexpress.com
Table 1: Examples of Phthaloyl-Related Molecular Probes
| Probe Type | Structure/Core Component | Application | Research Finding | Citation |
|---|---|---|---|---|
| Enzyme Active Site Probe | Nα-phthaloyl-bis-[amino acid] | Probing EGFR active site | Favorable binding interactions suggest potential for anticancer drug design. | ekb.eg |
| Fluorescent Probe | 4-Aminophthalimide (4AP) Amino Acid | Monitoring transmembrane peptides | Provides readout on local polarity and depth of immersion in membranes. | nih.gov |
| Immuno-probe | N-Phthaloylglycine (Hapten) | Attaching to proteins to elicit an immune response | Acts as an FX-type hapten for studying immune reactions. | medchemexpress.com |
Utility as Synthetic Intermediates for Complex Biomolecules
This compound is a valuable synthetic intermediate, primarily due to its ability to serve as a precursor for N-phthaloyl-leucine. The phthaloyl group is a widely used protecting group for primary amines in the synthesis of peptides and other complex biomolecules. nih.gov The synthesis of N-phthaloyl amino acids is a key step that allows for the controlled, stepwise construction of peptide chains by preventing unwanted side reactions at the N-terminus. researchgate.net
The compound's utility stems from its inherent reactivity. In aqueous solution, N-(2-carboxybenzoyl)-L-leucine and its esters undergo two competing intramolecular reactions: hydrolysis to phthalic acid and leucine (B10760876), and cyclization to form the imide N-phthaloylleucine. nih.gov This cyclization reaction is the basis for its use as a protecting group precursor.
Table 2: Key Reactions of N-(2-Carboxybenzoyl)-L-leucine as a Synthetic Intermediate
| Reaction | Products | Conditions | Significance | Citation |
|---|---|---|---|---|
| Cyclization (Imide Formation) | N-phthaloylleucine | Predominates in highly acidic conditions (H₀ < -1) | Forms the phthaloyl-protected amino acid used in synthesis. | nih.gov |
| Hydrolysis (Amide Cleavage) | Phthalic acid and Leucine | Predominates in the pH range of -1 to 5 | Represents the deprotection step or a competing reaction pathway. | nih.gov |
Patents describe the reaction of leucyl-derivatives with carboxy-benzoyl-leucine esters to synthesize more complex peptide structures, highlighting its direct application in building larger biomolecules. nih.gov Beyond standard peptides, N-phthaloyl protected amino acids have been used as intermediates in the synthesis of natural product conjugates, such as those with curcumin, to enhance their biological properties. nih.gov The synthesis of amides and diamides from N-phthaloyl-α-amino acids further demonstrates their versatility as building blocks in organic chemistry. ekb.eg
Role in the Elucidation of Enzymatic Catalytic Mechanisms
This compound serves as an excellent model compound for studying enzymatic catalytic mechanisms, particularly those involving intramolecular catalysis by carboxyl groups. The presence of two carboxyl groups in close proximity to the amide bond allows it to mimic the active sites of certain enzymes, such as carboxyl peptidases. acs.org
Detailed mechanistic studies of this compound in aqueous solution have provided significant insights into how neighboring functional groups can influence reaction rates and pathways. sci-hub.se Researchers have investigated the competing reactions of amide hydrolysis and imide formation, determining the individual rate constants and how they change with pH. nih.gov
Key findings from these studies include:
Intramolecular Catalysis : The hydrolysis of the amide bond is catalyzed by the neighboring carboxyl group acting as a nucleophile. In the pH range of 3–5, the second carboxyl group also participates as a general acid catalyst. nih.gov
pH Dependence : The optimal pH range for the amide hydrolysis of N-(2-carboxybenzoyl)-L-leucine is between 0 and 3, where the compound exists predominantly in its neutral form. sci-hub.se
Reaction Mechanisms : Computational studies using density functional theory (B3LYP) have modeled the reaction mechanisms. These models support experimental findings, showing that a concerted reaction mechanism is favored over a stepwise one for the hydrolysis reaction in its neutral state. sci-hub.se The models also highlight the role of water molecules as both catalysts and reactants in the process. sci-hub.se
By studying this relatively simple molecule, scientists can understand the fundamental principles of catalysis, such as the roles of general acid-base catalysis and nucleophilic attack, which are central to the function of many complex enzymes. acs.orggoogle.com
Application in the Synthesis of Controlled Polymeric Structures (e.g., Polypeptides)
The primary application of this compound in the synthesis of controlled polymeric structures lies in its role as a precursor to a protected amino acid monomer. As established, the compound readily cyclizes to form N-phthaloyl-leucine. nih.gov The phthaloyl group is a robust N-protecting group, essential for controlling the sequence of amino acids during polypeptide synthesis. researchgate.net
In methods like solid-phase peptide synthesis (SPPS), control is achieved by sequentially adding amino acids to a growing peptide chain. nih.gov To ensure the correct sequence, the N-terminus of the incoming amino acid must be blocked (protected) to prevent it from reacting with itself or other activated amino acids. The phthaloyl group serves this purpose effectively. Once the protected leucine residue is coupled to the peptide chain, the phthaloyl group can be removed under specific conditions (e.g., using hydrazine) to expose the N-terminal amine for the next coupling step. nih.gov
While this compound is not typically used as an initiator for ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs)—a common method for producing long polypeptides—its role in providing a protected leucine monomer is crucial for the controlled, stepwise synthesis of peptides with defined sequences and lengths. nih.gov The use of such protecting group strategies is fundamental to creating custom peptides for research, therapeutic, and diagnostic applications.
Analytical Methodologies for Biochemical Research (e.g., Labeling Reagents)
The structural motifs within this compound, specifically the "carboxybenzoyl" and "phthaloyl" groups, are found in various reagents used in advanced analytical methodologies for biochemical research.
The "carboxybenzoyl" moiety is a key component of highly sensitive fluorogenic labeling reagents. A prime example is 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA). This reagent reacts with primary amines, such as those on amino acids and proteins, to yield intensely fluorescent products. google.comthermofisher.com This reaction allows for the detection of amino acids at nanomolar and even subnanomolar concentrations, making it invaluable for analyzing minute samples from processes like in vivo microdialysis. google.com The high sensitivity and ability to derivatize a broad range of amino acids make CBQCA a powerful tool in analytical techniques like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF). google.com
Similarly, the phthalimide group (the cyclic form of the N-carboxybenzoyl moiety) is used to create fluorescent probes. Amino acids with a 4-aminophthalimide (4AP) side chain have been developed as environment-sensitive fluorophores to study proteins. nih.gov Furthermore, N-phthaloyl derivatives of amino acids can be used as haptens for developing immunoassays or can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) for use in quantitative mass spectrometry-based proteomics, analogous to the SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) methodology. medchemexpress.com
Table 3: Analytical Reagents Structurally Related to this compound
| Reagent Name/Type | Related Moiety | Analytical Application | Detection Method | Citation |
|---|---|---|---|---|
| 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) | Carboxybenzoyl | Derivatization of amino acids | Laser-Induced Fluorescence (LIF) | google.comthermofisher.com |
| 4-Aminophthalimide (4AP) Amino Acids | Phthalimide | Environment-sensitive protein probing | Fluorescence Spectroscopy | nih.gov |
| N-Phthaloylglycine | Phthaloyl | Hapten for immunoassays | Immunoassay (e.g., ELISA) | medchemexpress.com |
| Isotope-Labeled Phthaloyl Amino Acids | Phthaloyl | Quantitative proteomics | Mass Spectrometry | medchemexpress.com |
These applications demonstrate that while this compound itself may not be the final analytical reagent, its core structure provides the chemical foundation for a range of powerful labeling and derivatization agents used to detect and quantify biomolecules with high sensitivity and specificity.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing N-(2-Carboxybenzoyl)leucine, and what methodological considerations are critical for reproducibility?
- Answer : A one-step synthesis using DCC-mediated coupling of N-(2-carboxybenzoyl)benzamide with amines or amino acid esters is highly efficient. Key considerations include:
- Using anhydrous dimethylformamide (DMF) as a solvent to avoid side reactions.
- Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to amine).
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm completion .
- Reproducibility requires strict control of temperature (room temperature, 24–48 hours) and thorough purification via recrystallization or column chromatography.
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Answer : Standard characterization methods include:
- NMR spectroscopy : and NMR to confirm regiochemistry and functional groups (e.g., amide carbonyl signals at ~165–170 ppm).
- IR spectroscopy : Detection of carboxyl (C=O stretch at ~1700 cm) and amide (N–H bend at ~1550 cm) groups.
- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or polymorphic forms. Strategies include:
- Repeating experiments under identical conditions (solvent, temperature).
- Performing X-ray crystallography to unambiguously assign molecular geometry .
- Comparing findings with computational models (e.g., DFT calculations for predicted chemical shifts) .
Q. What advanced techniques are used to study the role of this compound in stabilizing reverse-turn motifs for peptide mimetics?
- Answer : Structural validation involves:
- Circular Dichroism (CD) : Analyze secondary structure in solution (e.g., characteristic minima/maxima for β-turns).
- X-ray crystallography : Resolve intramolecular hydrogen bonding and torsion angles critical for reverse-turn formation .
- Molecular dynamics simulations : Assess conformational stability under physiological conditions .
Q. How can researchers investigate the substrate specificity of this compound in enzymatic hydrolysis studies?
- Answer : Methodologies include:
- Kinetic assays : Measure and using HPLC or spectrophotometry to monitor hydrolysis rates.
- Site-directed mutagenesis : Modify enzyme active sites to identify residues critical for substrate recognition.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between the compound and enzymes .
Q. What experimental designs are recommended for optimizing yields in large-scale syntheses of this compound derivatives?
- Answer : Advanced optimization strategies:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.
- Flow chemistry : Improve heat/mass transfer for exothermic reactions.
- In situ monitoring : Use FT-IR or Raman spectroscopy for real-time reaction analysis .
Data Interpretation & Theoretical Implications
Q. How should researchers address inconsistencies between observed and predicted reaction outcomes for this compound derivatives?
- Answer : Contradictions may stem from unaccounted intermediates or competing pathways. Solutions include:
- Mechanistic studies : Use isotopic labeling (, ) or trapping experiments to identify transient species.
- High-resolution mass spectrometry (HRMS) : Detect unexpected byproducts.
- Theoretical modeling : Compare experimental data with DFT-calculated transition states .
Q. What are the implications of this compound’s reverse-turn mimicry for drug design?
- Answer : The compound’s rigid backbone enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
